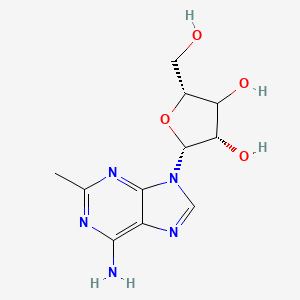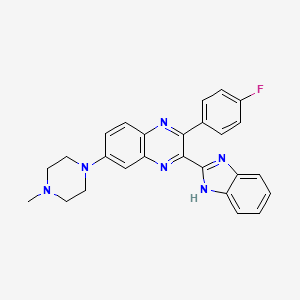
Antitumor agent-74
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-74 is a quinoxaline derivative known for its potent antitumor properties. This compound has shown significant efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. It is primarily used in scientific research to explore its potential as a therapeutic agent for various types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-74 involves the coupling of 2-(benzimidazol-2-yl)-3-arylquinoxalines. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-74 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or modified biological activities .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-74 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of quinoxaline derivatives.
Biology: It is used to investigate the biological effects of quinoxaline derivatives on cancer cells, including their ability to induce apoptosis and inhibit cell proliferation.
Medicine: It is explored as a potential therapeutic agent for the treatment of various types of cancer, including lung, breast, and colon cancer.
Industry: It is used in the development of new antitumor drugs and formulations .
Wirkmechanismus
Antitumor agent-74 exerts its effects by inhibiting DNA synthesis and inducing mitochondrial apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, leading to the selective killing of cancer cells while sparing normal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Antitumor agent-74 include other quinoxaline derivatives and antitumor agents such as:
- Antitumor agent-75
- Quinoxaline-2-carboxylate
- 2-(2-aminophenyl)quinoxaline .
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting tumor growth. It has shown lower cytotoxicity compared to other similar compounds, making it a promising candidate for further development as an antitumor drug .
Eigenschaften
Molekularformel |
C26H23FN6 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)-2-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxaline |
InChI |
InChI=1S/C26H23FN6/c1-32-12-14-33(15-13-32)19-10-11-22-23(16-19)29-25(24(28-22)17-6-8-18(27)9-7-17)26-30-20-4-2-3-5-21(20)31-26/h2-11,16H,12-15H2,1H3,(H,30,31) |
InChI-Schlüssel |
CHWUWQJIDCJQBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=NC5=CC=CC=C5N4)C6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


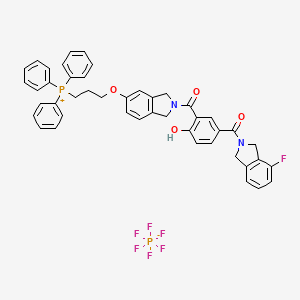
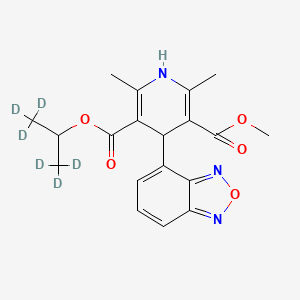
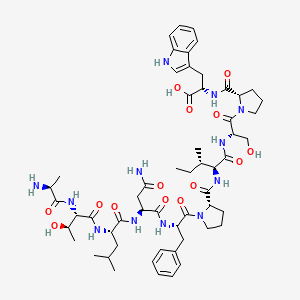
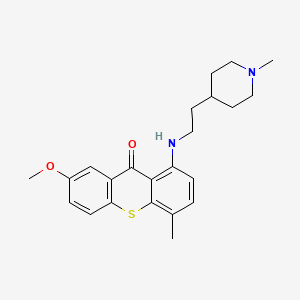
![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
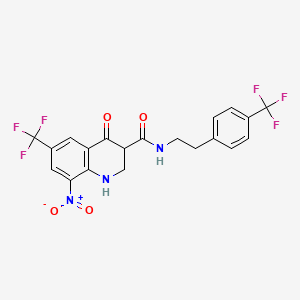
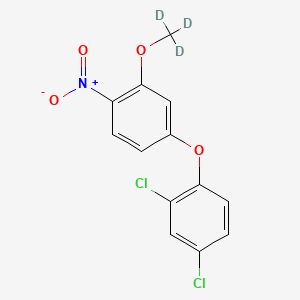
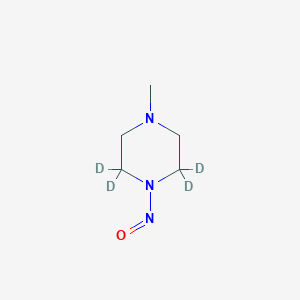
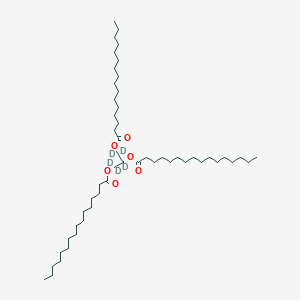
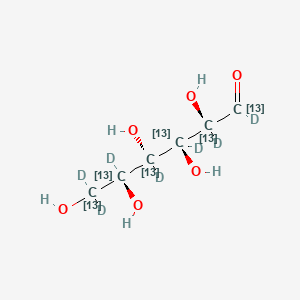
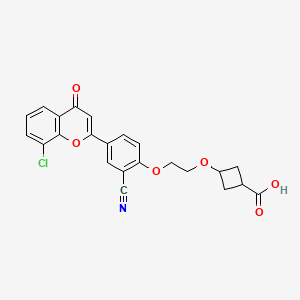
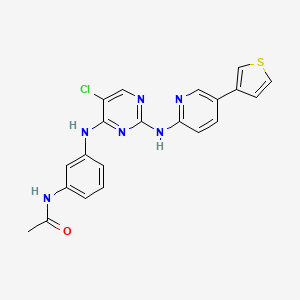
![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)
